2,2-Dichloro-1-(2-chloro-3-(trifluoromethyl)phenyl)ethanol
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Overview
Description
2,2-Dichloro-1-(2-chloro-3-(trifluoromethyl)phenyl)ethanol is an organic compound with the molecular formula C9H6Cl3F3O.
Preparation Methods
The synthesis of 2,2-Dichloro-1-(2-chloro-3-(trifluoromethyl)phenyl)ethanol typically involves the reaction of 2-chloro-3-(trifluoromethyl)benzaldehyde with dichloromethane in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,2-Dichloro-1-(2-chloro-3-(trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Scientific Research Applications
2,2-Dichloro-1-(2-chloro-3-(trifluoromethyl)phenyl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-(2-chloro-3-(trifluoromethyl)phenyl)ethanol involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with various biological molecules. This compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to 2,2-Dichloro-1-(2-chloro-3-(trifluoromethyl)phenyl)ethanol include:
2,2-Dichloro-1-(3-(trifluoromethyl)phenyl)ethanol: Similar structure but with a different position of the trifluoromethyl group.
2-Chloro-2,2-difluoro-1-phenyl-ethanol: Contains difluoro instead of trifluoromethyl group.
1-(2,6-Dichloro-3-fluoro-phenyl)ethanol: Contains a fluorine atom instead of a trifluoromethyl group. The uniqueness of this compound lies in its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H6Cl3F3O |
---|---|
Molecular Weight |
293.5 g/mol |
IUPAC Name |
2,2-dichloro-1-[2-chloro-3-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H6Cl3F3O/c10-6-4(7(16)8(11)12)2-1-3-5(6)9(13,14)15/h1-3,7-8,16H |
InChI Key |
CUKLTVBUUSNJOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Cl)C(C(Cl)Cl)O |
Origin of Product |
United States |
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